Cas no 1805671-49-1 (3-Chloromethyl-5-methylisonicotinaldehyde)

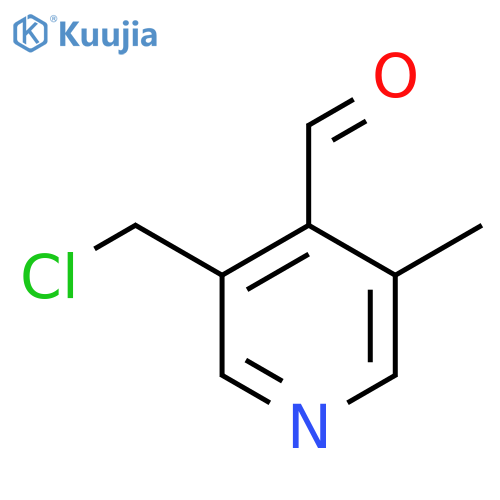

1805671-49-1 structure

商品名:3-Chloromethyl-5-methylisonicotinaldehyde

CAS番号:1805671-49-1

MF:C8H8ClNO

メガワット:169.608221054077

CID:4902761

3-Chloromethyl-5-methylisonicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Chloromethyl-5-methylisonicotinaldehyde

-

- インチ: 1S/C8H8ClNO/c1-6-3-10-4-7(2-9)8(6)5-11/h3-5H,2H2,1H3

- InChIKey: OPKNOZNZOFLARH-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=NC=C(C)C=1C=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 140

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 1.1

3-Chloromethyl-5-methylisonicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029010149-1g |

3-Chloromethyl-5-methylisonicotinaldehyde |

1805671-49-1 | 95% | 1g |

$2,981.85 | 2022-04-01 | |

| Alichem | A029010149-250mg |

3-Chloromethyl-5-methylisonicotinaldehyde |

1805671-49-1 | 95% | 250mg |

$980.00 | 2022-04-01 |

3-Chloromethyl-5-methylisonicotinaldehyde 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1805671-49-1 (3-Chloromethyl-5-methylisonicotinaldehyde) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量